2-Amino-4,5-dimethylnicotinic acid
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Overview
Description
2-Amino-4,5-dimethylnicotinic acid is a heterocyclic organic compound that belongs to the class of nicotinic acids It is characterized by the presence of an amino group at the 2-position and two methyl groups at the 4 and 5 positions on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4,5-dimethylnicotinic acid can be achieved through several synthetic routes. One common method involves the reaction of 2,4,5-trimethylpyridine with nitrous acid to introduce the amino group at the 2-position. The reaction typically proceeds under acidic conditions and requires careful control of temperature and reaction time to achieve high yields.
Another approach involves the use of a multi-component reaction, where aromatic aldehydes, acetophenone derivatives, malononitrile, and ammonium acetate are reacted in aqueous media using cellulose sulfuric acid as a catalyst . This method offers advantages such as shorter reaction times, simple work-up procedures, and excellent yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized versions of the aforementioned synthetic routes. The use of recyclable catalysts and environmentally friendly solvents is often emphasized to ensure sustainability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,5-dimethylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Electrophilic substitution reactions often require the use of Lewis acids or other catalysts to facilitate the reaction.
Major Products
The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-4,5-dimethylnicotinic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique properties.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators, making them valuable in biochemical studies.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of 2-Amino-4,5-dimethylnicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group at the 2-position allows for hydrogen bonding and electrostatic interactions with active sites, while the methyl groups at the 4 and 5 positions contribute to the compound’s overall stability and reactivity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,5-dimethylpyridine: Similar structure but lacks the carboxylic acid group.
2-Amino-3,5-dimethylbenzoic acid: Similar functional groups but different ring structure.
2-Amino-4,6-dimethylnicotinic acid: Similar structure with a different substitution pattern on the pyridine ring.
Uniqueness
2-Amino-4,5-dimethylnicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-amino-4,5-dimethylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-4-3-10-7(9)6(5(4)2)8(11)12/h3H,1-2H3,(H2,9,10)(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMDLPDLKBEVRS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1C)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00601879 |
Source
|
Record name | 2-Amino-4,5-dimethylpyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00601879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111108-40-8 |
Source
|
Record name | 2-Amino-4,5-dimethylpyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00601879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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